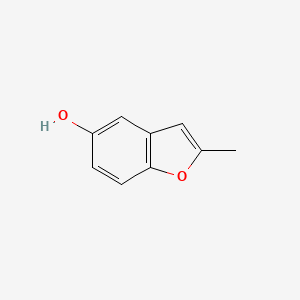

2-Methyl-1-benzofuran-5-ol

Descripción general

Descripción

2-Methyl-1-benzofuran-5-ol is a useful research compound. Its molecular formula is C9H8O2 and its molecular weight is 148.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

2-Methylbenzofuran-5-ol, also known as 5-Hydroxy-2-methylbenzofuran, 2-Methyl-5-hydroxybenzofuran, or 2-Methyl-1-benzofuran-5-ol, is a type of benzofuran compound . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities

Mode of Action

Benzofuran compounds, in general, are known to interact with their targets, leading to changes that result in their biological activities .

Biochemical Pathways

Benzofuran compounds, including 2-Methylbenzofuran-5-ol, are involved in various biochemical pathways due to their wide range of biological activities

Result of Action

Benzofuran compounds, in general, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Análisis Bioquímico

Biochemical Properties

2-Methyl-1-benzofuran-5-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, benzofuran derivatives, including this compound, have been shown to inhibit topoisomerase I, an enzyme crucial for DNA replication and transcription . Additionally, this compound exhibits antimicrobial activity by interacting with bacterial cell wall synthesis enzymes, leading to the disruption of bacterial growth . These interactions highlight the compound’s potential as a therapeutic agent.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the expression of genes involved in oxidative stress response, thereby enhancing the cell’s ability to combat oxidative damage . Furthermore, the compound affects cellular metabolism by inhibiting key metabolic enzymes, leading to altered metabolic flux and energy production . These cellular effects underscore the compound’s potential in regulating cellular functions and maintaining cellular homeostasis.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, this compound inhibits the activity of topoisomerase I by binding to its active site, preventing the enzyme from unwinding DNA during replication . Additionally, the compound can activate antioxidant response elements, leading to the upregulation of genes involved in detoxification and oxidative stress response . These molecular interactions elucidate the compound’s mechanism of action and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that the compound remains stable under physiological conditions, maintaining its biological activity over extended periods . Prolonged exposure to this compound can lead to gradual degradation, resulting in reduced efficacy . Long-term studies have also indicated that the compound can induce adaptive responses in cells, enhancing their resilience to oxidative stress and other environmental challenges . These temporal effects provide insights into the compound’s stability and long-term impact on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as enhanced antioxidant activity and improved cellular function . At higher doses, this compound can induce toxic effects, including oxidative damage and cellular apoptosis . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications . These dosage effects highlight the need for careful consideration of dosage in preclinical and clinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes phase I and phase II metabolism, leading to the formation of metabolites that are further processed and excreted . Key enzymes involved in the metabolism of this compound include cytochrome P450 enzymes, which catalyze the oxidation of the compound, and conjugating enzymes, which facilitate its excretion . These metabolic pathways influence the compound’s bioavailability and pharmacokinetics, determining its therapeutic potential.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by efflux transporters, ensuring its distribution to target tissues . Additionally, this compound can bind to plasma proteins, facilitating its circulation in the bloodstream and enhancing its bioavailability . These transport and distribution mechanisms play a crucial role in determining the compound’s therapeutic efficacy and safety.

Subcellular Localization

The subcellular localization of this compound influences its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and signaling molecules . Additionally, this compound can be targeted to specific organelles, such as mitochondria, through post-translational modifications and targeting signals . These subcellular localization patterns determine the compound’s site of action and its impact on cellular processes.

Propiedades

IUPAC Name |

2-methyl-1-benzofuran-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c1-6-4-7-5-8(10)2-3-9(7)11-6/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDLPUCZWTPHFHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(O1)C=CC(=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00343520 | |

| Record name | 2-Methyl-1-benzofuran-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6769-56-8 | |

| Record name | 2-Methyl-1-benzofuran-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is a notable synthetic route to obtain 5-hydroxy-2-methylbenzofuran?

A1: A novel one-pot synthesis of 3-acetyl-5-hydroxy-2-methylbenzofuran utilizes the Nenitzescu reaction, leading to the exclusive formation of the desired product in quantitative yield. [, ] This method provides a significant advantage over previous methods that often yielded the compound as a byproduct or required catalysts.

Q2: Can you describe a specific application of 5-hydroxy-2-methylbenzofuran in organic synthesis?

A2: 5-Hydroxy-2-methylbenzofuran serves as a key starting material in the synthesis of (±)-mellein. [] This is achieved through a trifluoroacetic acid-catalyzed Claisen rearrangement of 5-allyloxy-2-hydroxybenzoic acid and its esters, leading to the formation of 3,4-dihydro-5,8-dihydroxy-3-methylisocoumarin and the corresponding 4-alkoxycarbonyl 2,3-dihydro-5-hydroxy-2-methylbenzofurans.

Q3: Are there any studies exploring the pharmacological properties of 5-hydroxy-2-methylbenzofuran derivatives?

A3: Research has focused on synthesizing and evaluating the pharmacological properties of indole and benzofuran derivatives, including those derived from 5-hydroxy-2-methylbenzofuran, that incorporate the imidazole pharmacophore. [] These studies aim to identify new compounds with potential therapeutic applications.

Q4: Have any studies investigated the use of 5-hydroxy-2-methylbenzofuran in medicinal chemistry?

A4: Researchers have synthesized halogen derivatives of 3-carbethoxy-5-hydroxy-2-methylbenzofuran as potential thyroxine analogs. [] This highlights the interest in exploring the potential therapeutic applications of 5-hydroxy-2-methylbenzofuran derivatives.

Q5: Are there any known applications of 5-hydroxy-2-methylbenzofuran in high-throughput screening assays?

A5: A cell-based, high-throughput homogeneous time-resolved fluorescence assay utilizes a 5-hydroxy-2-methylbenzofuran derivative for screening potential κ-opioid receptor agonists. [] This demonstrates the utility of these compounds in developing efficient screening methods for drug discovery.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.